molecular formula C15H11BrN2O B13715470 5-Bromo-4-(4-methyl-1-naphthyl)imidazole-2-carbaldehyde

5-Bromo-4-(4-methyl-1-naphthyl)imidazole-2-carbaldehyde

Katalognummer: B13715470
Molekulargewicht: 315.16 g/mol
InChI-Schlüssel: LXGFADLLBYUQQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD33022599 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.

Vorbereitungsmethoden

The preparation of MFCD33022599 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the compound .

Analyse Chemischer Reaktionen

MFCD33022599 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling and water radical cations for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

MFCD33022599 has a wide range of scientific research applications. In chemistry, it is used in the study of nonlinear optics and the preparation of two-dimensional materials . In biology and medicine, it is explored for its potential in drug development and other therapeutic applications. In industry, it is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of MFCD33022599 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

MFCD33022599 can be compared with other similar compounds based on its structure and properties. Similar compounds include those with triazolo ring structures and methanesulfonate crystal forms . These compounds may share some properties with MFCD33022599 but also have unique characteristics that make them suitable for different applications.

Conclusion

MFCD33022599 is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it valuable for research and development in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C15H11BrN2O

Molekulargewicht

315.16 g/mol

IUPAC-Name

5-bromo-4-(4-methylnaphthalen-1-yl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C15H11BrN2O/c1-9-6-7-12(11-5-3-2-4-10(9)11)14-15(16)18-13(8-19)17-14/h2-8H,1H3,(H,17,18)

InChI-Schlüssel

LXGFADLLBYUQQM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C2=CC=CC=C12)C3=C(NC(=N3)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.